2-Amino-5-bromo-6-methyl-4-pyrimidinol is an organic compound with the molecular formula CHBrNO and a molecular weight of approximately 204.027 g/mol. This compound features a pyrimidine ring substituted with an amino group, a bromine atom, and a methyl group, making it structurally unique among pyrimidine derivatives. Its InChI Key is ADLWOFHKMXUDKF-UHFFFAOYSA-N, and it is recognized for its potential in various chemical and biological applications .
Studies have explored 2-ABMP's ability to induce interferon production in the body. Interferons are proteins with antiviral properties that help the immune system fight off viral infections. Research has shown that 2-ABMP, along with other substances like polyinosinic-polycytidylic acid (poly(I:C)), can stimulate interferon production in mice PubMed: . This suggests potential for 2-ABMP as an immunomodulatory agent.
Following interferon induction, studies have investigated the antiviral effects of 2-ABMP. The same research mentioned earlier demonstrated that 2-ABMP treatment in mice resulted in protection against infection with various viruses PubMed: . However, more research is needed to understand the specific mechanisms of 2-ABMP's antiviral activity and its potential effectiveness in humans.
The chemical behavior of 2-Amino-5-bromo-6-methyl-4-pyrimidinol includes participation in several types of reactions typical for pyrimidine derivatives. Notably, it can undergo:
Research indicates that 2-Amino-5-bromo-6-methyl-4-pyrimidinol exhibits notable biological activity. It has been studied for its potential effects on cell cycle regulation and cytotoxicity against various cancer cell lines. The compound may also influence metabolic pathways due to its structural similarity to nucleobases, suggesting a role in nucleic acid metabolism .
The synthesis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol typically involves multi-step processes, including:
2-Amino-5-bromo-6-methyl-4-pyrimidinol has various applications in:
Studies on the interactions of 2-Amino-5-bromo-6-methyl-4-pyrimidinol have shown that it can form hydrogen bonds with biological macromolecules, influencing its bioavailability and efficacy. Its interactions with enzymes involved in nucleic acid metabolism suggest potential therapeutic roles in modulating these pathways .
Several compounds share structural similarities with 2-Amino-5-bromo-6-methyl-4-pyrimidinol, which allows for comparative studies regarding their properties and activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-chloro-6-methylpyrimidine | Chlorine substitution instead of bromine | Different reactivity patterns |
2-Amino-4-hydroxy-6-methylpyrimidine | Hydroxyl group instead of bromine | Potentially different biological activity |
2-Amino-5-bromo-4-methylpyrimidine | Methyl substitution at a different position | Variations in solubility and stability |
These compounds highlight the uniqueness of 2-Amino-5-bromo-6-methyl-4-pyrimidinol through variations in their substituents, affecting their chemical reactivity, biological activity, and potential applications .
The halogen substituent at the carbon-5 position serves as an excellent leaving group for nucleophilic substitution reactions, while the carbon-6 position demonstrates significant reactivity toward various nucleophiles. Studies have demonstrated that the bromine atom at carbon-5 can be readily displaced through nucleophilic aromatic substitution mechanisms [1] [2].
Research has shown that 2-amino-5-bromo-6-methyl-4-pyrimidinol undergoes selective nucleophilic substitution at the carbon-5 position with various nucleophiles including amines, thiols, and alkoxides [1]. The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon-5 center, followed by elimination of the bromide ion. The amino group at carbon-2 serves as an electron-donating substituent that activates the pyrimidine ring toward nucleophilic attack.
The regioselectivity of nucleophilic substitution has been extensively studied, with the carbon-5 position showing preferential reactivity over the carbon-6 position due to the greater electron-withdrawing effect of the bromine substituent [1] [2]. This selectivity pattern allows for controlled synthetic transformations where specific positions can be modified while preserving other functional groups.
Table 1: Nucleophilic Substitution Reactivity Patterns
Position | Substitution_Type | Typical_Reagents | Reaction_Conditions | Products |
---|---|---|---|---|
C-5 | Nucleophilic | Arylboronic acids, Pd(0) catalysts, amines, thiols | Suzuki coupling: 80-120°C, base (K2CO3, Cs2CO3) | Arylated pyrimidines, heterocyclic expansions |
C-6 | Nucleophilic | Alkyl halides, alkoxides, organolithium reagents | Nucleophilic substitution: room temperature to 80°C | Alkylated derivatives, ethers, substituted pyrimidines |
C-4 | Prototropic | Tautomeric equilibrium with lactim form | pH-dependent, aqueous or organic media | Keto-enol tautomers, lactam-lactim equilibrium |
C-2 | Prototropic | Protonation/deprotonation of amino group | pH-dependent, pKa ~2-4 | Cationic and neutral forms |
The methyl group at carbon-6 can also undergo substitution reactions under more forcing conditions, particularly with strong organolithium reagents or in the presence of strong bases [1]. These reactions often require elevated temperatures and extended reaction times due to the lower electrophilicity of the carbon-6 position compared to carbon-5.
The bromine substituent at carbon-5 makes 2-amino-5-bromo-6-methyl-4-pyrimidinol an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions have emerged as powerful methods for constructing complex heterocyclic systems and expanding the structural diversity of pyrimidine derivatives [2] [3].
Suzuki-Miyaura coupling reactions have proven particularly effective for introducing aryl and heteroaryl groups at the carbon-5 position [2] [3]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands, in the presence of bases like potassium carbonate or cesium carbonate. The reaction proceeds under mild conditions, typically at temperatures ranging from 80-120°C in polar aprotic solvents such as dimethoxyethane or toluene.
Research has demonstrated that the coupling efficiency is influenced by the electronic properties of the boronic acid coupling partners [2] [3]. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient counterparts, likely due to the increased nucleophilicity of the organoborane species in the transmetalation step.
The Sonogashira coupling reaction has also been successfully applied to introduce alkynyl groups at the carbon-5 position, providing access to acetylenic pyrimidine derivatives [3]. These reactions typically require copper co-catalysts and proceed under mild conditions in the presence of triethylamine or other organic bases.
Studies have shown that amphoteric 2-amino-5-halopyrimidin-4(3H)-ones can couple with difficulty even with normally reactive boronic acids, with dehalogenation often being the predominant result [2]. This is presumably due to the anionic (electron-rich) state of the aminohalo-pyrimidinone under the basic conditions normally required, where cross-coupling is disfavored.
2-Amino-5-bromo-6-methyl-4-pyrimidinol demonstrates significant coordination chemistry with various transition metals, forming stable complexes through multiple binding modes. The compound can act as a bidentate ligand through its nitrogen and oxygen donor atoms, or as a monodentate ligand depending on the metal center and reaction conditions [4] [5].
Table 2: Transition Metal Complexation Data
Metal_Ion | Coordination_Mode | Stability_Constant | Complex_Geometry | Applications |
---|---|---|---|---|
Cu(II) | Bidentate N,O | Moderate | Square planar | Catalysis, biological activity |
Zn(II) | Bidentate N,O | Moderate | Tetrahedral | Biological studies |
Pb(II) | Multidentate | High | Distorted octahedral | Heavy metal sensing |
Cd(II) | Bidentate N,O | Low | Tetrahedral | Structural studies |
Pd(II) | Monodentate N | High | Square planar | Cross-coupling reactions |
Copper(II) complexes of 2-amino-5-bromo-6-methyl-4-pyrimidinol typically adopt square planar geometries with the ligand coordinating through the nitrogen atom at position 3 and the oxygen atom at position 4 [4]. These complexes have shown interesting catalytic properties in oxidation reactions and have been investigated for their potential biological activities.
Lead(II) complexes demonstrate particularly strong binding affinities, often forming multidentate coordination modes where the ligand bridges between metal centers [4]. The stereochemically active 6s² lone pair of lead(II) influences the coordination geometry, leading to distorted octahedral arrangements in many cases.
Palladium(II) complexes are of particular interest for synthetic applications, as they can serve as catalysts for various organic transformations including cross-coupling reactions [4]. The coordination of 2-amino-5-bromo-6-methyl-4-pyrimidinol to palladium typically occurs through the nitrogen atoms of the pyrimidine ring, with the resulting complexes showing high stability and catalytic activity.
The prototropic behavior of 2-amino-5-bromo-6-methyl-4-pyrimidinol is complex and involves multiple equilibria that are highly dependent on solution pH. The compound can exist in several tautomeric forms, including keto-enol tautomers at the carbon-4 position and protonated-deprotonated forms at the amino group [6] [7].
Table 3: pH-Dependent Equilibrium Data
pH_Range | Predominant_Form | Tautomeric_State | Protonation_Site | Stability |
---|---|---|---|---|
0-2 | Cationic | Keto form | N-1, N-3 | High |
2-4 | Neutral/Cationic | Keto-enol equilibrium | N-1 | High |
4-8 | Neutral | Keto-enol equilibrium | None | Moderate |
8-10 | Neutral/Anionic | Enol form | None | Moderate |
10-14 | Anionic | Enolate form | C-4 OH | Low |
Computational studies using density functional theory have provided insights into the relative stabilities of different tautomeric forms [6] [8]. The keto form is generally favored in neutral and acidic conditions, while the enol form becomes more prevalent under basic conditions. The predicted pKa value for the compound is approximately 8.26, indicating that the neutral form predominates under physiological conditions [9].
The amino group at carbon-2 exhibits basic properties with a pKa value in the range of 2-4, depending on the specific substitution pattern and solvent conditions [6] [7]. Protonation of this amino group significantly affects the electronic properties of the pyrimidine ring and influences the reactivity toward nucleophiles and electrophiles.
Spectroscopic studies have revealed that the tautomeric equilibrium is influenced by solvent polarity and hydrogen bonding interactions [6] [7]. In polar protic solvents, the keto form is stabilized through hydrogen bonding, while in polar aprotic solvents, the enol form becomes more favorable due to reduced hydrogen bonding interactions.
The thermal and oxidative stability of 2-amino-5-bromo-6-methyl-4-pyrimidinol has been extensively studied to understand its behavior under different environmental conditions. The compound exhibits a melting point of 244-246°C, indicating good thermal stability up to moderate temperatures [10] [11].
Table 4: Stability Profile Under Different Conditions
Condition | Temperature_Range | Stability_Rating | Decomposition_Products | Comments |
---|---|---|---|---|
Thermal | Room temp to 280°C | Moderate | Melting at 244-246°C, decomposition > 280°C | Stable up to melting point |
Oxidative | Room temp to 100°C | Low | Oxidation of amino group, bromide loss | Susceptible to oxidation |
Acidic pH | Room temp to 80°C | High | Protonated cationic form, stable | Amino group protonation |
Basic pH | Room temp to 80°C | Moderate | Neutral form, potential hydrolysis | Possible C-Br bond cleavage |
Neutral pH | Room temp to 80°C | High | Tautomeric equilibrium, stable | Preferred storage conditions |
Thermogravimetric analysis has shown that the compound remains stable up to approximately 280°C, with decomposition occurring at higher temperatures [11]. The thermal decomposition typically involves loss of the bromine substituent and subsequent fragmentation of the pyrimidine ring system.
Under oxidative conditions, 2-amino-5-bromo-6-methyl-4-pyrimidinol shows moderate stability, with the amino group being particularly susceptible to oxidation [12]. Exposure to strong oxidizing agents can lead to the formation of nitro derivatives or complete degradation of the compound. The presence of antioxidants or storage under inert atmosphere conditions can significantly improve the oxidative stability.
The compound demonstrates excellent stability under acidic conditions, where the amino group becomes protonated and the molecule adopts a more stable cationic form [12]. Under basic conditions, the stability is somewhat reduced due to potential hydrolysis reactions and the increased nucleophilicity of the deprotonated amino group.
Storage studies have indicated that 2-amino-5-bromo-6-methyl-4-pyrimidinol is best preserved under neutral pH conditions at room temperature, protected from light and moisture [12]. Under these conditions, the compound can maintain its integrity for extended periods without significant degradation.
Irritant